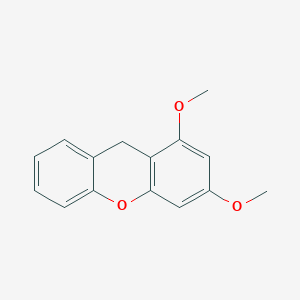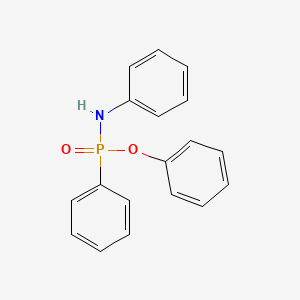
P-Phenyl N-phenylphosphonamidic acid phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Phenyl N-phenylphosphonamidic acid phenyl ester is a chemical compound known for its unique structure and properties. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry. The compound is characterized by its phosphonamidic acid ester functional group, which imparts specific reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Phenyl N-phenylphosphonamidic acid phenyl ester typically involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
P-Phenyl N-phenylphosphonamidic acid phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters. These products have various applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
P-Phenyl N-phenylphosphonamidic acid phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of P-Phenyl N-phenylphosphonamidic acid phenyl ester involves its interaction with molecular targets through its phosphonamidic acid ester group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the ester and phosphonamidic acid functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the ester group.
Phenylphosphonamidic acid: Similar but without the phenyl ester group.
Phenylphosphoramidochloridate: Contains a chloridate group instead of the ester group.
Uniqueness
P-Phenyl N-phenylphosphonamidic acid phenyl ester is unique due to its combination of the phosphonamidic acid and ester functional groups. This combination imparts specific reactivity and stability, making it valuable in various chemical reactions and applications .
Propriétés
Numéro CAS |
57668-23-2 |
|---|---|
Formule moléculaire |
C18H16NO2P |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
N-[phenoxy(phenyl)phosphoryl]aniline |
InChI |
InChI=1S/C18H16NO2P/c20-22(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H,(H,19,20) |
Clé InChI |
DGECWEILHYKJBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


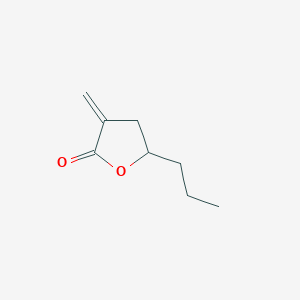
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)

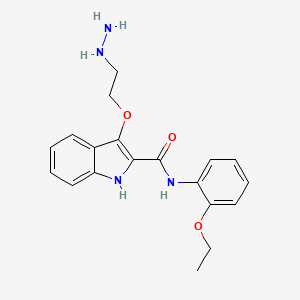
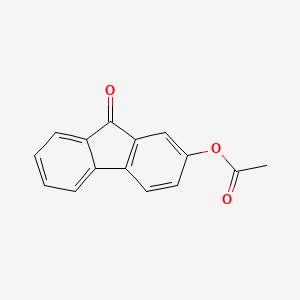

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
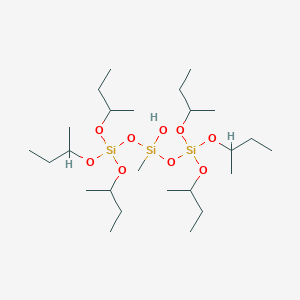
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

